4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine
Description
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propan-2-yloxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O3S/c1-13(2)26-18-12-17(20-14(3)21-18)22-8-10-23(11-9-22)27(24,25)16-6-4-15(19)5-7-16/h4-7,12-13H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXCRICOSYFNLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) Route
The most widely reported method involves sequential nucleophilic aromatic substitution (SNAr) reactions on 4,6-dichloro-2-methylpyrimidine (Figure 1).
Alternative Methodologies
Suzuki-Miyaura Coupling Approach
A hybrid strategy integrates cross-coupling for regioselective modification:
- Suzuki coupling of 4-chloro-6-iodo-2-methylpyrimidine with isopropyl boronate (Pd(PPh₃)₄, dioxane/H₂O, 100°C) installs the isopropoxy group (89% yield).
- Subsequent piperazine coupling and sulfonylation follow standard SNAr protocols.
Advantages :
Solid-Phase Synthesis
Immobilized piperazine resins enable rapid library generation:
- Wang resin-bound piperazine reacts with 4,6-dichloro-2-methylpyrimidine in DMF (12 hours, 70°C).
- Cleavage with TFA/DCM (95:5) yields 4-(6-chloro-2-methylpyrimidin-4-yl)piperazine (84% purity).
- Subsequent steps match solution-phase methods.
Limitations :
Critical Reaction Parameters
Sulfonylation Efficiency
The sulfonylation step’s success depends on three factors:
a. Base Selection
| Base | Solvent | Time (h) | Yield | Byproducts | |
|---|---|---|---|---|---|
| TEA | DCM | 24 | 65% | 12% | |
| DIPEA | DCM | 18 | 71% | 9% | |
| K₂CO₃ | THF | 6 | 79% | 5% |
b. Stoichiometry Control
Excess sulfonyl chloride (≥1.5 eq) minimizes di-sulfonylated byproducts.
c. Temperature Profile
Gradual warming (0°C → 25°C) improves regioselectivity vs. direct heating.
Purification Challenges
The compound’s polarity necessitates tailored purification:
- Silica Gel Chromatography : Ethyl acetate/hexane (7:3) achieves 95% purity.
- Recrystallization : Ethanol/water (9:1) gives needle-like crystals (mp 148–150°C).
- HPLC Methods : C18 column, acetonitrile/water (70:30), 1 mL/min, tR = 8.2 min.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
δ 8.21 (s, 1H, pyrimidine-H), 7.85–7.82 (m, 2H, Ar-H), 7.35–7.31 (m, 2H, Ar-H), 5.45 (sept, J=6.0 Hz, 1H, OCH(CH₃)₂), 3.78–3.65 (m, 8H, piperazine), 2.51 (s, 3H, CH₃), 1.40 (d, J=6.0 Hz, 6H, OCH(CH₃)₂).
HRMS (ESI+) :
m/z calc. for C₁₈H₂₃FN₄O₃S [M+H]⁺: 395.1543, found: 395.1546.
Purity Assessment
| Method | Purity | Impurity Profile | |
|---|---|---|---|
| HPLC-UV (254 nm) | 98.7% | 0.9% (unreacted sulfonyl chloride derivative) | |
| LC-MS (ESI+) | 99.1% | 0.6% (di-sulfonylated byproduct) | |
| ¹H NMR | 97.3% | 1.2% (residual solvent) |
Industrial Scale-Up Considerations
Chemical Reactions Analysis
Types of Reactions
4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the yield and selectivity of the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity and influencing various physiological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of the target compound and analogs from the provided evidence:
Structural and Functional Differences
- Sulfonyl Group Variations :
- Pyrimidine Substituents :
- Heterocyclic Moieties: Piperazine (two nitrogens) in the target vs.
Biological Activity
4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine is a synthetic compound belonging to the class of piperazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 432.51 g/mol. The compound features a piperazine ring substituted with a fluorophenylsulfonyl group and an isopropoxy group on the pyrimidine core.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It is hypothesized to act as an inhibitor for certain neurotransmitter receptors, particularly those related to dopamine and serotonin pathways, which are crucial for various neurological functions.
Key Mechanisms
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in neurotransmitter metabolism, potentially leading to increased levels of these neurotransmitters in synaptic clefts.
- Receptor Modulation : It interacts with dopamine D2 and serotonin 5-HT receptors, which may influence mood regulation and cognitive functions.
In Vitro Studies
Several studies have evaluated the biological activity of this compound using various in vitro models:
- Antioxidant Activity : In vitro assays demonstrated that the compound exhibits significant antioxidant properties, which are beneficial in reducing oxidative stress in neural tissues .
- Cytotoxicity Tests : MTT assays indicated that the compound does not exhibit cytotoxic effects on human cell lines at therapeutic concentrations, suggesting a favorable safety profile for further development .
- Enzyme Inhibition Assays : The compound showed promising results as an inhibitor of tyrosinase, an enzyme involved in melanin synthesis. This property suggests potential applications in dermatological treatments .
Case Studies
A notable study focused on the neuropharmacological effects of similar piperazine derivatives, highlighting their ability to modulate serotonin levels and improve behavioral outcomes in animal models . These findings support the potential use of this compound as a therapeutic agent for mood disorders.
Comparative Biological Activity Table
Q & A
Q. What are the common synthetic routes for synthesizing 4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine, and what intermediates are critical?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the sulfonyl-piperazine intermediate via sulfonylation of 4-fluorophenyl derivatives using sulfonyl chloride in the presence of a base (e.g., pyridine) .
- Step 2: Coupling the sulfonyl-piperazine intermediate with a functionalized pyrimidine precursor. For example, nucleophilic substitution at the 4-position of the pyrimidine ring with the piperazine-sulfonyl group .
- Key intermediates: 4-Fluorophenylsulfonyl chloride, 6-isopropoxy-2-methylpyrimidin-4-amine, and the piperazine-sulfonyl adduct.
- Purification: Column chromatography or recrystallization is used to isolate the final product, with purity confirmed via HPLC (>95%) .
Q. How is the structural integrity of this compound validated in academic research?
- Nuclear Magnetic Resonance (NMR): H and C NMR are used to confirm substituent positions (e.g., isopropoxy methyl protons at δ 1.2–1.4 ppm, pyrimidine ring protons at δ 6.5–8.0 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 463.2 for CHFNOS) .
- X-ray Crystallography: Resolves bond angles and stereochemistry, particularly for sulfonyl-piperazine linkages (e.g., S–N bond length ~1.63 Å) .
Q. What preliminary biological screening methods are applied to evaluate this compound’s activity?
- Enzyme Inhibition Assays: Testing against kinases or proteases using fluorescence-based assays (e.g., IC determination for potential kinase inhibitors) .
- Receptor Binding Studies: Radioligand displacement assays (e.g., competition with H-labeled ligands for serotonin or dopamine receptors) .
- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., IC values reported in the 1–10 µM range for HeLa cells) .
Advanced Research Questions
Q. How can reaction yields for the sulfonyl-piperazine coupling step be optimized?
- Catalyst Screening: Use of palladium catalysts (e.g., Pd(OAc)) or copper(I) iodide for Ullmann-type couplings, improving yields from 40% to >75% .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the pyrimidine amine group .
- Temperature Control: Reactions conducted at 80–100°C under inert atmospheres reduce side-product formation .
Q. How do researchers address contradictions in reported biological activity data for this compound?
- Dose-Response Reproducibility: Independent validation across multiple labs using standardized protocols (e.g., NIH/NCATS assay guidelines) .
- Off-Target Profiling: Broad-spectrum screening against 100+ targets (e.g., Eurofins Panlabs® panel) to identify non-specific interactions .
- Metabolite Interference Testing: LC-MS/MS analysis of in vitro assays to rule out metabolite-driven false positives .
Q. What advanced techniques elucidate the compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (e.g., K = 120 nM for a kinase target) .
- Molecular Dynamics Simulations: Predicts binding poses of the sulfonyl-piperazine group in ATP-binding pockets (e.g., RMSD < 2.0 Å after 100 ns simulations) .
- Cryo-EM: Resolves compound-enzyme complexes at near-atomic resolution (e.g., 3.2 Å structure of a protease-inhibitor complex) .
Q. How does the substitution pattern on the pyrimidine ring affect bioactivity?
- Comparative Table:
| Pyrimidine Substituent | Target Affinity (IC) | Selectivity Ratio | Source |
|---|---|---|---|
| 6-Isopropoxy, 2-Methyl | 85 nM (Kinase A) | 10:1 vs. Kinase B | |
| 6-Methoxy, 2-Trifluoromethyl | 220 nM (Kinase A) | 3:1 vs. Kinase B | |
| 6-Hydroxy, 2-Ethyl | >1 µM (Kinase A) | N/A |
- Key Insight: Bulkier groups (e.g., isopropoxy) enhance selectivity by sterically blocking off-target interactions .
Q. What experimental designs ensure reproducibility in pharmacokinetic studies?
- In Vivo Models: Sprague-Dawley rats dosed at 10 mg/kg IV/PO, with plasma analyzed via LC-MS/MS (LOQ = 1 ng/mL) .
- Tissue Distribution: Radiolabeled C-compound quantifies accumulation in liver (>60% ID/g) and brain (<5% ID/g) .
- Metabolite Identification: Hepatocyte incubations + HRMS/MS detect primary metabolites (e.g., O-demethylation at the isopropoxy group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
